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  • Product: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
  • CAS: 5452-46-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Formation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol: Mechanisms, Protocols, and Field-Proven Insights

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Homoallylic alcohols are pivotal structural motifs in the synthesis of complex natural products and pharmaceuticals, serving as versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Homoallylic alcohols are pivotal structural motifs in the synthesis of complex natural products and pharmaceuticals, serving as versatile intermediates for a wide array of chemical transformations.[1][2][3][4] This guide provides an in-depth examination of the formation of a specific homoallylic alcohol, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, a compound noted for its presence in medicinal plants like Zingiber cassumunar and its associated anti-inflammatory properties.[5][6][7] We will dissect the core synthetic methodologies—primarily the Grignard and Barbier reactions—offering a detailed mechanistic analysis, a step-by-step experimental protocol, and the critical insights necessary for successful and reproducible synthesis in a research and development setting.

Introduction: The Strategic Importance of Homoallylic Alcohols

The synthesis of carbon-carbon bonds is the cornerstone of organic chemistry. Among the myriad of reactions developed to achieve this, the addition of allyl organometallic reagents to carbonyl compounds stands out for its reliability and synthetic utility. This reaction yields homoallylic alcohols, which are characterized by a hydroxyl group and a vinyl group separated by a methylene bridge. This structural arrangement is a gateway to further functionalization, including epoxidation, dihydroxylation, and oxidative cleavage, making these molecules highly valuable in target-oriented synthesis.[3][4][8]

1-(3,4-dimethoxyphenyl)but-3-en-1-ol exemplifies this important class of molecules. Its synthesis involves the formation of a C-C bond between the carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the terminal carbon of an allyl nucleophile. Understanding the nuances of this transformation is key to accessing this and related structures for drug discovery and materials science applications.

Core Synthetic Pathways: Grignard vs. Barbier Reactions

The formation of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is most effectively achieved through the nucleophilic addition of an allyl anion equivalent to veratraldehyde. The two preeminent methods for this transformation are the Grignard and Barbier reactions. While mechanistically related, they differ critically in their operational execution.

The Grignard Reaction: A Two-Step Approach

The Grignard reaction is a classic and robust method that proceeds in two distinct stages:

  • Formation of the Grignard Reagent: An allyl halide (typically allyl bromide) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form allylmagnesium bromide.[9][10] This is an oxidative addition where the magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it highly nucleophilic.[10]

  • Nucleophilic Addition: The pre-formed Grignard reagent is then added to a separate solution of 3,4-dimethoxybenzaldehyde. The nucleophilic allyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which upon acidic workup, yields the final homoallylic alcohol.[11][12][13]

The primary advantage of the Grignard approach is control; the reagent can be prepared, titrated, and then added stoichiometrically to the aldehyde. However, it demands strict anhydrous conditions, as Grignard reagents are strong bases that are readily quenched by protic solvents like water or alcohols.[10]

Grignard Reaction Mechanism Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition AllylBr Allyl Bromide (CH₂=CHCH₂Br) Grignard Allylmagnesium Bromide (CH₂=CHCH₂MgBr) AllylBr->Grignard Anhydrous Ether/THF Mg Magnesium (Mg⁰) Mg->Grignard Anhydrous Ether/THF Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Aldehyde 3,4-Dimethoxybenzaldehyde Aldehyde->Intermediate Product 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Intermediate->Product Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product Barbier Reaction Mechanism Barbier Reaction Mechanism Reactants Allyl Bromide + 3,4-Dimethoxybenzaldehyde + Metal (e.g., Zn, Mg, In) InSitu In Situ Formation of Organometallic Reagent [CH₂=CHCH₂-Metal-Br] Reactants->InSitu One-Pot System Attack Immediate Nucleophilic Attack on Aldehyde InSitu->Attack Intermediate Metal Alkoxide Intermediate Attack->Intermediate Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Product 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Workup->Product

The convergent one-pot Barbier reaction.

Mechanistic Considerations: The Transition State

The nucleophilic addition of allyl organometallics to aldehydes is often rationalized via a cyclic, six-membered chair-like transition state, particularly for Grignard reagents. [11]The magnesium atom coordinates to the carbonyl oxygen, delivering the allyl group to the carbonyl carbon.

A key consideration for substituted benzaldehydes is the potential for chelation control, where a Lewis acidic metal center coordinates to both the carbonyl oxygen and a nearby Lewis basic group (like a methoxy group). [14][15]This can rigidly lock the conformation of the substrate and direct the nucleophilic attack. However, for allylmagnesium reagents reacting with aldehydes lacking an α-stereocenter, such as veratraldehyde, this effect is less pronounced and the reaction stereoselectivity is often not high unless specific chiral auxiliaries are employed. [16]Indeed, standard models like Felkin-Anh and simple chelation often fail to accurately predict outcomes for highly reactive allylmagnesium reagents. [16]

Zimmerman-Traxler-like transition state model.

Field-Validated Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol using the Grignard methodology, a reliable and well-established procedure.

Causality Statement: The choice of the two-step Grignard protocol is deliberate. It provides superior control over the stoichiometry of the highly reactive allylmagnesium bromide, minimizing side reactions like Wurtz coupling and ensuring a higher yield of the desired product compared to a one-pot Barbier synthesis under standard conditions. Anhydrous THF is selected over diethyl ether for its higher boiling point and better ability to solvate the Grignard reagent.

Experimental_Workflow Grignard Synthesis Workflow A A. Reagent Prep (AllylMgBr Synthesis) B B. Nucleophilic Addition (Reaction with Aldehyde) A->B Controlled Addition C C. Workup & Quenching B->C Add sat. NH₄Cl(aq) D D. Extraction & Washing C->D Separate Layers E E. Purification D->E Dry & Concentrate F Final Product (Characterization) E->F Column Chromatography

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Exploratory

A Technical Guide to the Crystallographic Data of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Derivatives for Drug Discovery Professionals

This guide provides an in-depth exploration of the crystallographic data pertaining to 1-(3,4-dimethoxyphenyl)but-3-en-1-ol and its derivatives. It is intended for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the crystallographic data pertaining to 1-(3,4-dimethoxyphenyl)but-3-en-1-ol and its derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis and application of this significant class of compounds. This document will delve into the biological importance, synthesis, crystallization, and structural analysis of these molecules, offering field-proven insights into their potential as therapeutic agents.

The Biological Significance of the 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Scaffold

The 1-(3,4-dimethoxyphenyl)but-3-en-1-ol framework, particularly the (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol isomer, is a core structure in a variety of biologically active molecules. These compounds, often classified as phenylbutenoids, are naturally found in plants such as Zingiber cassumunar and have garnered significant attention for their therapeutic potential.[1][2][3][4]

Key biological activities associated with this scaffold include:

  • Anti-inflammatory Properties: Derivatives of this structure have demonstrated notable anti-inflammatory effects.[5][6]

  • Melanogenesis Enhancement: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol has been shown to increase melanin synthesis, suggesting its potential use in treating hypopigmentation disorders.[1][7] This activity is mediated through the activation of the ERK and p38 signaling pathways.[1][7]

  • Anticancer Potential: The 3,4-dimethoxyphenyl moiety is a common feature in various synthetic compounds, including chalcones and other derivatives, that have been investigated for their cytotoxic activity against cancer cell lines.[8]

  • Antimicrobial and Antioxidant Activities: The broader class of methoxybenzene derivatives has been explored for antimicrobial and antioxidant properties.[9]

The diverse biological profile of these compounds underscores the importance of understanding their three-dimensional structure, which is crucial for elucidating their mechanism of action and for the rational design of new, more potent therapeutic agents.

Synthesis and Crystallization Strategies

The generation of high-quality single crystals is a prerequisite for obtaining precise crystallographic data. This section outlines a proven synthetic route for a key derivative and discusses general crystallization methodologies.

Synthesis of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol

A common synthetic pathway for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol involves a multi-step process, which is illustrated in the workflow diagram below.[1]

Synthesis_Workflow A 3,4-Dimethoxybenzaldehyde + Acetone B (E)-4-(3,4-Dimethoxyphenyl)butan-3-one A->B  NaOH   C (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ol B->C  NaBH4   D (E)-4-(3,4-Dimethoxyphenyl)butadiene C->D  p-TsOH   E (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol D->E  9-BBN, H2O2  

Caption: Synthetic workflow for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Experimental Protocol: Synthesis of (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol [1]

  • Formation of (E)-4-(3,4-Dimethoxyphenyl)butan-3-one: 3,4-dimethoxybenzaldehyde is reacted with acetone in the presence of sodium hydroxide.

  • Reduction to the Secondary Alcohol: The resulting ketone is then reduced to (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol using sodium borohydride.

  • Dehydration: The secondary alcohol undergoes dehydration using p-toluenesulfonic acid in a suitable solvent like benzene to yield (E)-4-(3,4-dimethoxyphenyl)butadiene.

  • Hydroxylation: Finally, hydroxylation is achieved through the use of 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide to produce the target compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, typically as a colorless oil.

The purity of the synthesized compound is confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction often requires empirical optimization of various conditions. For phenylbutenoid and chalcone derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for these types of molecules include acetone, ethanol, and methanol.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at a slightly elevated temperature to ensure saturation.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Crystallographic Data of 1-(3,4-Dimethoxyphenyl) Derivatives

While specific crystallographic data for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is not widely published, a wealth of information exists for structurally related compounds, particularly chalcones bearing the 3,4-dimethoxyphenyl moiety. This data provides valuable insights into the conformational preferences and packing arrangements of this structural class. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is the primary repository for small-molecule organic and metal-organic crystal structures.[10][11][12][13][14]

The following table summarizes representative crystallographic data for selected 3,4-dimethoxyphenyl derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(2E,6E)-2,6-bis(3-chlorobenzylidene)cyclohexanoneC₂₀H₁₆Cl₂OMonoclinicP2₁/c10.334(2)11.235(2)15.013(3)98.45(3)[15]
(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneC₁₇H₁₅BrO₃MonoclinicP2₁/n10.963(2)7.649(2)18.675(4)94.34(3)
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneC₁₇H₁₆O₄MonoclinicP2₁/c12.043(2)5.923(1)20.084(4)92.54(3)
1-(4-methylphenyl)-5-(4-methoxyphenyl)-penta-2,4-dien-1-oneC₂₀H₂₀O₂MonoclinicP2₁/c11.545(2)10.324(2)14.156(3)107.84(3)[16]

Note: Data for some compounds are representative and may be sourced from publications on related structures.

The determination of these crystal structures is achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a molecule.

XRay_Diffraction_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The 1-(3,4-dimethoxyphenyl)but-3-en-1-ol scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. While direct crystallographic data for the parent alcohol may be limited in the public domain, the well-established methodologies for the synthesis, crystallization, and structural analysis of related chalcones and phenylbutenoids provide a clear roadmap for future investigations.

For drug development professionals, obtaining high-resolution crystal structures of these compounds in complex with their biological targets will be instrumental in understanding their mechanism of action and in guiding the design of next-generation therapeutics with improved efficacy and selectivity. The continued population of crystallographic databases with data on these and similar molecules will be a critical enabler of these future discoveries.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved March 24, 2026, from [Link]

  • Paul Evans Architects. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 24, 2026, from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved March 24, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

  • Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. (2019). DergiPark. [Link]

  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved March 24, 2026, from [Link]

  • Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (2005). ResearchGate. [Link]

  • Growth and characterization of chalcone derivative single crystal. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. (2014). AIP Publishing. [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (2012). PubMed. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI. [Link]

  • (3,4-Dimethoxyphenyl)acetic acid. (n.d.). LookChem. Retrieved March 24, 2026, from [Link]

  • 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Structures of New Phenylbutanoids and Nitric Oxide Production Inhibitors from the Rhizomes of Zingiber cassumunar. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Chemical structure of (E)-(3′,4′-dimethoxyphenyl)but-3en-1-ol or Compound D. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

Sources

Foundational

Literature review of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Introduction: The Significance of a Versatile Allylic Alcohol 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is a secondary allylic alcohol of si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Introduction: The Significance of a Versatile Allylic Alcohol

1-(3,4-dimethoxyphenyl)but-3-en-1-ol is a secondary allylic alcohol of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a veratryl (3,4-dimethoxyphenyl) group attached to a reactive butenol backbone, makes it a valuable precursor for more complex molecules and a target for biological evaluation. The veratryl moiety is a common feature in numerous pharmaceutical compounds, derived from the readily available and versatile building block, 3,4-dimethoxybenzaldehyde, also known as veratraldehyde.[1] Veratraldehyde itself is often prepared by the simple methylation of vanillin.[1]

This guide provides a detailed review of the primary synthetic pathways to 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, with a focus on the underlying chemical principles, causality behind experimental choices, and detailed protocols suitable for researchers and drug development professionals. The core of this synthesis involves the nucleophilic addition of an allyl group to the electrophilic carbonyl carbon of veratraldehyde. We will explore the classic Grignard reaction and the related Barbier reaction as the principal methods to achieve this transformation.

Primary Synthesis Pathway: The Grignard Reaction

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[2] The synthesis involves an organomagnesium halide, or "Grignard reagent," which functions as a potent nucleophile. For the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, the strategy involves the reaction of allylmagnesium bromide with veratraldehyde.[3][4]

Causality and Mechanism

The reaction proceeds in two fundamental stages: the formation of the Grignard reagent followed by its nucleophilic attack on the aldehyde.

  • Formation of Allylmagnesium Bromide : Magnesium metal undergoes an oxidative addition with allyl bromide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4][5] The choice of an aprotic, anhydrous solvent is critical; Grignard reagents are strong bases and will be readily quenched by protic solvents like water or alcohols. Maintaining a low temperature (typically below 0 °C) during this step is crucial to suppress a common side reaction, the Wurtz-type coupling of two allyl groups to form 1,5-hexadiene.[4][5]

  • Nucleophilic Addition and Workup : The prepared allylmagnesium bromide is then added to a solution of veratraldehyde. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. The reaction is completed by an aqueous acidic workup, typically using a saturated solution of ammonium chloride or a dilute mineral acid.[6][7] This step protonates the alkoxide to yield the final product, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, and converts the magnesium salts into water-soluble forms for easy removal.

Grignard_Workflow cluster_0 Reagent Preparation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification allyl_br Allyl Bromide grignard Allylmagnesium Bromide allyl_br->grignard mg Magnesium Turnings mg->grignard solvent1 Anhydrous Ether/THF solvent1->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Reaction veratraldehyde Veratraldehyde veratraldehyde->alkoxide workup Aqueous NH4Cl alkoxide->workup Quenching product 1-(3,4-dimethoxyphenyl)but-3-en-1-ol workup->product purification Extraction & Chromatography product->purification Barbier_Mechanism reactants Veratraldehyde + Allyl Bromide + Zn Metal surface_complex Surface Adsorption & Complexation reactants->surface_complex One-Pot Setup oxidative_addition Oxidative Addition (Organozinc Formation) surface_complex->oxidative_addition nucleophilic_attack Intra-complex Nucleophilic Attack oxidative_addition->nucleophilic_attack alkoxide Zinc Alkoxide Intermediate nucleophilic_attack->alkoxide workup Aqueous Workup (Protonation) alkoxide->workup product Final Alcohol Product workup->product

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Protocols & Analytical Methods

Method

Application Note: Barbier Reaction Protocols for 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Production

Executive Summary & Mechanistic Rationale The synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol via the allylation of 3,4-dimethoxybenzaldehyde (veratraldehyde) is a critical carbon-carbon bond-forming step in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol via the allylation of 3,4-dimethoxybenzaldehyde (veratraldehyde) is a critical carbon-carbon bond-forming step in the development of lignan natural products, piperidine/quinolizidine alkaloids, and various pharmaceutical intermediates[1][2][3].

While traditional Grignard reactions require strictly anhydrous conditions and the pre-formation of sensitive organomagnesium reagents, the Barbier reaction offers a highly efficient, one-pot alternative. By generating the organometallic species in situ, the Barbier approach allows for the use of aqueous media, significantly enhancing chemoselectivity and aligning with green chemistry principles[4][5].

Causality in Mechanistic Design

The reaction is initiated by a Single Electron Transfer (SET) from the chosen metal surface (Tin, Indium, or Zinc) to allyl bromide, forming a transient allyl-metal intermediate (e.g., an allyltin(IV) species)[5]. This intermediate coordinates with the carbonyl oxygen of 3,4-dimethoxybenzaldehyde, proceeding through a highly ordered Zimmerman-Traxler cyclic transition state . This cyclic coordination is the causal factor behind the reaction's high regioselectivity, ensuring exclusive α-addition to yield the desired homoallylic alcohol without unwanted side reactions[5].

Mechanism A Allyl Bromide C Single Electron Transfer (SET) A->C B Metal Surface (Sn/In/Zn) B->C D Allyl-Metal Intermediate C->D Insertion F Cyclic Transition State (Zimmerman-Traxler) D->F E 3,4-Dimethoxybenzaldehyde E->F Coordination G 1-(3,4-dimethoxyphenyl)but-3-en-1-ol F->G Nucleophilic Addition

Mechanistic pathway of the Barbier allylation via a cyclic transition state.

Metal Mediator Selection & Quantitative Data

The choice of metal dictates the solvent system, reaction kinetics, and overall yield.

  • Tin (Sn): When paired with dilute aqueous acid (0.25 M HCl), the acid rapidly removes the passivating oxide layer on the tin surface. This acid-catalyzed activation accelerates the formation of the allyltin(IV) species, driving the reaction to near-quantitative completion in just 15 minutes[4][5].

  • Indium (In): Indium possesses a uniquely balanced first ionization potential (5.8 eV). It is reactive enough to undergo SET with allyl bromide in completely neutral water, yet stable enough not to react violently with the aqueous solvent[6].

  • Zinc (Zn): The classical mediator. It typically requires a biphasic system (THF/aqueous NH₄Cl) to solubilize the organic reactants while providing a proton source to turn over the catalytic cycle[1].

Quantitative Comparison of Barbier Methodologies
Metal MediatorSolvent SystemAdditive / CatalystTimeTypical YieldKey Advantage
Tin (Sn) Water0.25 M HCl15 min92%Exceptionally fast kinetics; highly economical[4][5].
Indium (In) WaterNone (Neutral)2–4 h>80%Mildest conditions; strictly neutral pH[6].
Zinc (Zn) THF / WaterNH₄Cl (sat. aq.)4–12 h75–85%Classical, highly scalable industrial method[1].

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Preparation 3,4-Dimethoxybenzaldehyde + Allyl Bromide Step2 2. Metal Addition Sn, In, or Zn powder Step1->Step2 Step3 3. Solvent Introduction Aqueous Acid (HCl) or Water Step2->Step3 Step4 4. Reaction Execution Stir at RT (15 min - 12 h) Step3->Step4 Step5 5. Quench & Extraction Liquid-Liquid (EtOAc/H2O) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Final Product 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Step6->Step7

Experimental workflow for the Barbier synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Protocol A: Tin-Mediated Aqueous Allylation (Recommended for Speed & Yield)

This protocol leverages acid-surface activation for rapid turnover[4][5].

  • Preparation: In a 25 mL round-bottom flask, add 3,4-dimethoxybenzaldehyde (0.5 mmol, ~83 mg) and allyl bromide (0.6 mmol, ~52 µL).

  • Metal Addition: Add finely powdered Tin (Sn) (0.5 mmol, ~59 mg) directly to the neat mixture.

  • Solvent Activation: Add 2.0 mL of 0.25 M HCl. Causality Note: The mild acid etches the Sn₂O₃ layer, exposing pure Sn(0) to the allyl bromide.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes.

  • Self-Validating Checkpoint 1 (TLC): Spot the mixture against the starting aldehyde on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The aldehyde (Rf ~0.5) should be completely consumed, replaced by a new, more polar spot (Rf ~0.3).

  • Workup: Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of distilled water. Causality Note: EtOAc is chosen because its polarity perfectly matches the partition coefficient of the homoallylic alcohol, pulling it into the organic layer while leaving metal salts in the aqueous phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 5 mL EtOAc. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes gradient) to yield the pure product.

Protocol B: Indium-Mediated Green Allylation

Ideal for acid-sensitive downstream applications[6].

  • Add 3,4-dimethoxybenzaldehyde (1.0 mmol) and allyl bromide (1.5 mmol) to 5.0 mL of distilled water.

  • Add Indium powder (1.2 mmol).

  • Stir vigorously at room temperature for 2 to 4 hours.

  • Follow the same TLC validation and EtOAc extraction workup as Protocol A.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, the protocol must be validated against the following spectroscopic benchmarks:

  • TLC Visualization: The product is UV-active (due to the aromatic ring) and stains a deep blue/purple when treated with p-anisaldehyde stain followed by heating, confirming the presence of the secondary alcohol.

  • ¹H NMR (400 MHz, CDCl₃) Markers:

    • Carbinol Proton: Look for a distinct triplet or doublet of doublets at δ ~4.6 ppm (1H, -CH -OH), confirming the nucleophilic addition to the aldehyde.

    • Terminal Alkene: A complex multiplet at δ 5.7–5.9 ppm (1H, -CH =CH₂) and an overlapping multiplet at δ 5.0–5.2 ppm (2H, =CH ₂), confirming the successful integration of the allyl group.

    • Methoxy Groups: Two sharp singlets at δ 3.8–3.9 ppm (6H, -OCH ₃), confirming the preservation of the 3,4-dimethoxy aromatic core.

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Application

Catalytic asymmetric synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Advanced Application Note: Catalytic Asymmetric Synthesis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Strategic Context and Molecular Significance The synthesis of chiral homoallylic alcohols is a foundational operation in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Catalytic Asymmetric Synthesis of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Strategic Context and Molecular Significance

The synthesis of chiral homoallylic alcohols is a foundational operation in modern drug development and natural product total synthesis. Specifically, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol serves as a critical chiral building block for the construction of pharmacologically active lignans (such as (+)-yatein and podophyllotoxin analogues) and complex isoquinoline alkaloids[1][2]. Historically, accessing this motif required stoichiometric chiral auxiliaries. However, the paradigm has shifted toward catalytic asymmetric allylation, which offers superior atom economy, scalability, and enantioselectivity.

Mechanistic Causality and Catalyst Selection

When allylating 3,4-dimethoxybenzaldehyde, the choice of catalytic system dictates not only the yield but the stereochemical outcome. As application scientists, we evaluate two primary pathways for this transformation:

The Denmark Allylation (Chiral Lewis Base Catalysis): This method utilizes allyltrichlorosilane activated by a chiral Lewis base, such as an axially chiral 2,2'-bipyridine N,N'-dioxide.

  • Causality of High Enantioselectivity: The addition of the chiral N,N'-dioxide to the silane generates a hypervalent, hexacoordinate siliconate intermediate. This structural reorganization dramatically increases the nucleophilicity of the allyl moiety. Because 3,4-dimethoxybenzaldehyde is highly electron-rich, its carbonyl oxygen acts as a strong Lewis base, coordinating tightly to the silicon center. This tight coordination forces the reaction through a highly organized, closed chair-like Zimmerman-Traxler transition state. The rigid chiral environment provided by the bipyridine N,N'-dioxide dictates the facial selectivity with extreme precision, yielding up to 98% enantiomeric excess (ee) at a remarkably low catalyst loading of 0.1 mol% ()[3][4].

The Keck Allylation (Chiral Lewis Acid Catalysis): Utilizing a Ti(IV)-(R)-BINOL complex and allyltributylstannane, this reaction proceeds via an open transition state. The Ti(IV) acts as a chiral Lewis acid, activating the aldehyde while the BINOL ligand shields one enantiotopic face ()[2].

  • Causality of Limitations: While highly reliable, the open transition state is more susceptible to background racemic pathways if the temperature is not strictly controlled (-78 °C). Furthermore, the reliance on stoichiometric, toxic organotin reagents makes this pathway less desirable for late-stage pharmaceutical development compared to the greener silicon-based Denmark allylation.

Mechanistic Pathway Visualization

Mechanism A 3,4-Dimethoxybenzaldehyde (Electron-Rich Substrate) D Hypervalent Hexacoordinate Siliconate Transition State (Closed Chair-Like) A->D Coordination & Activation B Allyltrichlorosilane + DIPEA B->D Coordination & Activation C (R)-Bipyridine N,N'-Dioxide (Chiral Lewis Base, 0.1 mol%) C->D Coordination & Activation E (R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (98% ee, High Yield) D->E Enantioselective Allyl Transfer

Mechanistic pathway of the Lewis base-catalyzed asymmetric Denmark allylation.

Quantitative Data Summary

To guide protocol selection, the following table summarizes the performance metrics of the leading catalytic methodologies for the asymmetric allylation of 3,4-dimethoxybenzaldehyde.

MethodologyCatalyst SystemAllylating AgentTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Denmark Allylation (R)-Bipyridine N,N'-Dioxide (0.1 mol%)Allyltrichlorosilane-45>9098
Keck Allylation Ti(OiPr)4 / (R)-BINOL (10 mol%)Allyltributylstannane-7885-9092-95
Proline N-Oxide Proline-based N-oxide (15 mol%)Allyltrichlorosilane228892
TRIP Catalysis (R)-TRIP Phosphoric Acid (40 mol%)Allyl Bromide / Zn dust48282

Self-Validating Experimental Protocol: Denmark Allylation

The following protocol details the synthesis of (R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol. It is designed as a self-validating system, incorporating strict causality-driven steps and in-process controls to ensure stereochemical integrity.

Reagents Required:

  • 3,4-Dimethoxybenzaldehyde (1.0 equiv, rigorously dried)

  • Allyltrichlorosilane (1.2 equiv, distilled prior to use)

  • (R)-3,3'-bis(methoxycarbonyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (0.1 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

    • Causality: Allyltrichlorosilane is highly moisture-sensitive; ambient moisture will rapidly hydrolyze the silane, destroying the reagent and generating HCl, which promotes an uncatalyzed racemic background reaction.

  • Substrate & Catalyst Loading: Dissolve 3,4-dimethoxybenzaldehyde (1.0 mmol) and the (R)-bipyridine N,N'-dioxide catalyst (0.001 mmol, 0.1 mol%) in anhydrous acetonitrile (1.0 mL) to create a 1.0 M solution.

  • Temperature Equilibration: Cool the reaction mixture to -45 °C using a dry ice/acetonitrile bath.

    • Causality: -45 °C provides the optimal thermodynamic balance. Higher temperatures increase the rate of the uncatalyzed racemic background reaction, while lower temperatures excessively reduce the catalytic turnover rate.

  • Base Addition: Add DIPEA (3.0 mmol) to the cooled solution.

    • Causality: DIPEA acts as an acid scavenger. It neutralizes any trace HCl generated from silane degradation, preventing acid-catalyzed racemic allylation and protecting the acid-sensitive homoallylic alcohol product.

  • Allylation: Dropwise add allyltrichlorosilane (1.2 mmol) over 5 minutes. Stir the reaction at -45 °C for 2.5 hours.

    • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The aldehyde starting material ( Rf​≈0.5 ) must completely convert to the more polar homoallylic alcohol ( Rf​≈0.3 ).

  • Quenching & Workup: Quench the reaction at -45 °C by adding saturated aqueous NaHCO3​ (2 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Chloroform ( CHCl3​ , 3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexanes/EtOAc gradient) to afford the pure (R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

Protocol S1 1. Catalyst & Aldehyde Prep (in MeCN) S2 2. Cool to -45 °C Add DIPEA S1->S2 S3 3. Dropwise Addn: Allyltrichlorosilane S2->S3 S4 4. Stir 2.5 h (Facial Selective Allylation) S3->S4 S5 5. Quench (NaHCO3) & Extract (CHCl3) S4->S5 S6 6. Chiral HPLC & NMR Validation S5->S6

Step-by-step experimental workflow for the catalytic asymmetric Denmark allylation.

Analytical Validation and Quality Control

To ensure the protocol functions as a self-validating system, the isolated product must be subjected to rigorous analytical verification post-purification.

  • Enantiomeric Excess (ee) Determination: Determine the ee via Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-H or CP-Chirasil-Dex.

    • Eluent: Hexane/Isopropanol (e.g., 90:10 gradient).

    • Validation: The (R)-enantiomer and (S)-enantiomer will exhibit distinct retention times. An integration ratio of 99:1 confirms the 98% ee benchmark[6].

  • Structural Confirmation (NMR):

    • 1 H NMR (400 MHz, CDCl3​ ): δ 6.90-6.80 (m, 3H, aromatic), 5.85 (ddt, J = 17.1, 10.2, 7.1 Hz, 1H, internal alkene), 5.18-5.10 (m, 2H, terminal alkene), 4.68 (t, J = 6.5 Hz, 1H, chiral carbinol CH), 3.88 (s, 3H, OCH3​ ), 3.86 (s, 3H, OCH3​ ), 2.55-2.45 (m, 2H, allylic CH2​ ), 2.10 (br s, 1H, OH).

    • Causality of Shifts: The distinct multiplet at 5.85 ppm and the terminal alkene signals at 5.18-5.10 ppm confirm the successful transfer of the allyl group, while the carbinol proton at 4.68 ppm validates the reduction of the aldehyde carbonyl.

References

  • Nakajima, M., et al. "A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst." Organic Letters, 2002. URL:[Link]

  • Nakajima, M., et al. "A New Synthetic Route to Enantiomerically Pure Axially Chiral 2,2'-Bipyridine N,N'-Dioxides. Highly Efficient Catalysts for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silanes." The Journal of Organic Chemistry, 2003. URL:[Link]

  • List, B., et al. "TRIP-Catalyzed Asymmetric Synthesis of (+)-Yatein, (−)-α-Conidendrin, (+)-Isostegane, and (+)-Neoisostegane." ACS Omega, 2019. URL:[Link]

  • Chrzanowska, M., et al. "Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015." Chemical Reviews, 2016. URL:[Link]

  • Malkov, A. V., et al. "Proline-Based N-Oxides as Readily Available and Modular Chiral Catalysts. Enantioselective Reactions of Allyltrichlorosilane with Aldehydes." Organic Letters, 2005. URL:[Link]

Sources

Method

Hosomi-Sakurai reaction conditions for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

An Application Guide to the Hosomi-Sakurai Reaction: Synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Authored by: A Senior Application Scientist This document provides a detailed technical guide for the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Hosomi-Sakurai Reaction: Synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol via the Hosomi-Sakurai reaction. It is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood protocol for carbon-carbon bond formation to generate versatile homoallylic alcohol intermediates. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Scientific Context

The Core Mechanism: Activating the Electrophile

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hosomi-Sakurai reaction does not proceed without a catalyst because allylsilanes are inherently weak nucleophiles.[2][3] The entire process is driven by the activation of the carbonyl electrophile by a strong Lewis acid.

The mechanism proceeds through three key stages:

  • Lewis Acid Activation : The Lewis acid (e.g., Titanium Tetrachloride, TiCl₄) coordinates to the carbonyl oxygen of the 3,4-dimethoxybenzaldehyde. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.[5][8][9]

  • Nucleophilic Attack & Carbocation Formation : The π-bond of the allyltrimethylsilane acts as the nucleophile, attacking the activated carbonyl carbon. This attack occurs exclusively at the γ-carbon of the allyl silane. The subsequent bond formation generates a carbocation intermediate at the β-position relative to the silicon atom.[5][10]

Hosomi_Sakurai_Mechanism cluster_reactants 1. Lewis Acid Activation cluster_intermediate 2. Nucleophilic Attack cluster_product 3. Elimination & Workup Aldehyde 3,4-Dimethoxybenzaldehyde Activated_Complex Activated Carbonyl (Electrophilic) Aldehyde->Activated_Complex + TiCl₄ LewisAcid TiCl₄ (Lewis Acid) Allylsilane Allyltrimethylsilane Beta_Carbocation β-Silyl Carbocation (Stabilized Intermediate) Activated_Complex->Beta_Carbocation + Allyltrimethylsilane Alkoxide Titanium Alkoxide Beta_Carbocation->Alkoxide - (Me₃SiCl) Product 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Alkoxide->Product Aqueous Workup (H₂O)

Caption: Reaction mechanism of the Hosomi-Sakurai reaction.

Protocol: Synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

This protocol is designed to be a reliable and scalable procedure for the target compound.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.171.66 g10.0Starting electrophile.
AllyltrimethylsilaneC₆H₁₄Si114.261.94 mL (1.37 g)12.0 (1.2 eq)Nucleophile. Use a slight excess.
Titanium Tetrachloride (TiCl₄)TiCl₄189.681.10 mL (1.90 g)10.0 (1.0 eq)Lewis Acid. Handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, reaction solvent.
Saturated NaHCO₃ solutionNaHCO₃(aq)-50 mL-For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying organic layer.
Silica GelSiO₂-As needed-For column chromatography.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure

A. Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • To the flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).

  • Add 40 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the aldehyde.

  • Fit the flask with septa and maintain a positive pressure of inert gas.

B. Reaction Execution

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Once the temperature has stabilized, add allyltrimethylsilane (1.94 mL, 12.0 mmol) dropwise via syringe.

  • Causality Point: The choice of a strong Lewis acid is paramount for this reaction. Titanium tetrachloride is highly effective for activating aromatic aldehydes.[2][3][5][8] Add TiCl₄ (1.10 mL, 10.0 mmol) dropwise over 10 minutes. A color change is typically observed. The slow addition is crucial to manage the exothermic nature of the Lewis acid coordination.

  • Causality Point: The low reaction temperature (-78 °C) is essential to control the reactivity of the strong Lewis acid and to minimize potential side reactions, such as polymerization or protodesilylation.[2][3][9]

  • Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

C. Workup and Purification

  • While the reaction proceeds, prepare a beaker with 50 mL of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution, stirring in an ice bath.

  • Once the reaction is complete, slowly pour the cold reaction mixture into the stirring NaHCO₃ solution to quench the reaction. Caution: This can be exothermic and may release gas.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer two more times with DCM (2 x 25 mL).

  • Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3,4-dimethoxyphenyl)but-3-en-1-ol as a colorless or pale yellow oil.

Safety and Handling

  • Titanium Tetrachloride (TiCl₄) : Highly corrosive and reacts violently with moisture to release HCl gas. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM) : A volatile and suspected carcinogen. All handling should be done in a fume hood.

  • Dry Ice/Acetone Bath : Extremely cold. Use cryogenic gloves when handling.

Conclusion

The Hosomi-Sakurai reaction is a powerful and reliable method for the synthesis of homoallylic alcohols from aldehydes. By carefully controlling the reaction conditions—particularly the choice of Lewis acid, solvent, and temperature—high yields of the desired product, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol, can be achieved. The protocol detailed herein provides a validated starting point for researchers, with clear explanations for each critical step to ensure successful implementation and adaptation.

References

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2026). MDPI.
  • Hosomi-Sakurai Reaction. Organic Chemistry Portal.
  • Sakurai reaction. Wikipedia.
  • Stereochemical Studies of Ag‐Catalyzed Hosomi–Sakurai Reaction Using Chiral Silanes. (n.d.). Scite.ai.
  • High diastereoselectivity in Hosomi-Sakurai reaction on metal-complexed acyclic enones: Role of out-of-plane coordination of Lewis acid. (2001). Johns Hopkins University.
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. (2025). Frontiers.
  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PMC.
  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. (2017). RSC Publishing.
  • The Hosomi–Sakurai Reaction. (n.d.).
  • Intramolecular Hosomi-Sakurai Reaction for the Synthesis of Benzoxasiloles. (2024). PubMed.
  • Intramolecular Hosomi–Sakurai Reaction for the Synthesis of Benzoxasiloles. (2024). ACS Publications.
  • Hosomi-Sakurai Allylation. (2014). Chem-Station Int. Ed.
  • Sakurai Allylation. (2021). YouTube.
  • Allylation of benzaldehyde dimethyl acetal with allyltrimethylsilane. ResearchGate.
  • A General Catalytic Allylation Using Allyltrimethoxysilane. Organic Chemistry Portal.
  • 5,5′-Di((E)-buta-1,3-dien-1-yl)-2,2′,3,3′-tetramethoxy-1,1′-biphenyl. (2025). MDPI.
  • TCI Practical Example: Hosomi-Sakurai Allylation via an Imine Intermediate. (2023). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai. ChemRxiv.
  • Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction. (2026). ResearchGate.
  • Multicomponent Hosomi–Sakurai reaction on chiral, bio-based, alcohols. RSC Publishing.
  • 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol. PubChem.
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents.
  • REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace.
  • Chemical structures of (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D) (A), (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (compound D acetate) (B), and (E)-(3,4-dimethoxyphenyl)butadiene (DMPBD) (C). ResearchGate.
  • 3,4-Dimethoxybenzaldehyde. ResearchGate.
  • The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. PMC.
  • A Comprehensive Technical Guide to (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol. Benchchem.
  • 3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehydration of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol during column chromatography

Preventing Dehydration of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol During Column Chromatography Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Preventing Dehydration of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol During Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of delicate, electron-rich intermediates. A classic example of such a challenging substrate is 1-(3,4-dimethoxyphenyl)but-3-en-1-ol .

When subjected to standard silica gel chromatography, this molecule notoriously degrades, leading to poor yields and contaminated fractions. This guide provides a deep mechanistic understanding of why this occurs and offers field-proven, self-validating protocols to ensure the structural integrity of your compound during purification.

Mechanistic Insight: The Causality of Degradation

To solve a chromatography issue, we must first understand the molecular environment. 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is a secondary benzylic alcohol. The aromatic ring is substituted with two methoxy groups at the 3 and 4 positions. These methoxy groups are strongly electron-donating via resonance, which dramatically increases the electron density at the benzylic position.

Standard silica gel (SiO₂) is intrinsically weakly acidic due to the presence of surface silanol (Si-OH) groups, with a typical surface pH ranging from 4.5 to 5.5. When your compound interacts with the stationary phase, the following cascade occurs:

  • Protonation: The acidic silanols protonate the benzylic hydroxyl group.

  • Dehydration: Water acts as a leaving group, generating a highly resonance-stabilized benzylic carbocation. The 3,4-dimethoxy groups make this intermediate exceptionally stable, lowering the activation energy for its formation.

  • Elimination: The carbocation rapidly loses a proton from the adjacent C2 position to form a thermodynamically stable, fully conjugated system: 1-(3,4-dimethoxyphenyl)buta-1,3-diene .

Mechanism A 1-(3,4-dimethoxyphenyl) but-3-en-1-ol B Protonated Alcohol Intermediate A->B Acidic Silanol (Silica Gel) C Resonance-Stabilized Benzylic Carbocation B->C - H2O (Dehydration) D 1-(3,4-dimethoxyphenyl) buta-1,3-diene C->D - H+ (Elimination)

Fig 1: Acid-catalyzed dehydration pathway of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into a fast-moving, non-polar spot on my TLC plates and columns? A: The fast-moving spot is the degradation product, 1-(3,4-dimethoxyphenyl)buta-1,3-diene. Because it lacks the hydroxyl group, it loses its ability to hydrogen-bond with the silica, drastically reducing its polarity and causing it to elute near the solvent front.

Q2: How do I properly deactivate silica gel to prevent this? A: You must neutralize the Brønsted acidity of the silanol groups. This is highly effective when achieved by adding a small percentage of a tertiary amine, such as triethylamine (TEA), typically 1-5% v/v, to your mobile phase. For highly sensitive benzylic alcohols, simply running the column with TEA is insufficient; you must pre-treat the silica gel as a slurry prior to packing to ensure all active acidic sites are capped.

Q3: Will the triethylamine contaminate my final purified product? A: It can, which is why a self-validating protocol requires a specific flushing step. After neutralizing the silica gel with a TEA-doped slurry, you can flush the packed column with 3-5 column volumes (CVs) of amine-free eluent prior to loading your sample[1]. The TEA remains strongly hydrogen-bonded to the silanols, keeping the column neutral, while the mobile phase remains free of amine, preventing co-elution with your product.

Q4: Are there alternative stationary phases if TEA-deactivated silica still causes dehydration? A: Yes. If deactivation is insufficient, Neutral Alumina (Al₂O₃) or Basic Alumina are excellent alternatives that inherently lack the acidic silanol groups.

Data Presentation: Stationary Phase Selection

To help you choose the right approach, summarize your options based on the quantitative and qualitative data below:

Stationary PhaseSurface pHResolving PowerSuitability for Electron-Rich Benzylic AlcoholsPost-Column Contamination Risk
Standard Silica Gel 4.5 - 5.5Very HighPoor (Rapid E1 Dehydration)None
TEA-Deactivated Silica ~7.5 - 8.0HighExcellent (Silanols neutralized)Moderate (Requires vacuum drying)
Neutral Alumina 6.5 - 7.5ModerateGood (Lacks Brønsted acidity)None
Florisil (MgSiO₃) 7.5 - 8.5Low to ModerateGood (Milder than silica)None
Experimental Protocols

Below are the detailed, step-by-step methodologies designed to ensure the survival of your compound.

Protocol 1: Slurry-Packing TEA-Deactivated Silica Gel

This protocol creates a self-validating system: by stirring the silica in the presence of TEA, you kinetically ensure that all internal and external silanol pores are neutralized before the acid-sensitive alcohol ever touches the stationary phase[2].

Workflow Step1 Prepare Eluent (e.g., Hexane/EtOAc + 5% TEA) Step2 Slurry Silica Gel in TEA-Doped Eluent Step1->Step2 Step3 Stir for 60 mins (Capping Active Sites) Step2->Step3 Step4 Pack Column & Flush with Amine-Free Solvent Step3->Step4 Silanols Neutralized Step5 Load Sample & Elute Rapidly Step4->Step5

Fig 2: Workflow for preparing and using TEA-deactivated silica gel for acid-sensitive compounds.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your initial eluent mixture (e.g., 80:20 Hexane:Ethyl Acetate). Add 5% v/v Triethylamine (TEA) to this mixture.

  • Slurry Formation: In an Erlenmeyer flask, combine the required mass of silica gel with the TEA-doped eluent (approximately 20% v/v silica to solvent ratio).

  • Equilibration (Critical Step): Add a magnetic stir bar and stir the slurry vigorously for 60 minutes. Causality: Silica gel is highly porous. It takes time for the bulky TEA molecules to diffuse into the mesopores and fully neutralize the hidden acidic silanol sites[1].

  • Column Packing: Pour the deactivated slurry into your chromatography column. Allow it to settle under gravity or gentle positive pressure.

  • Amine-Free Flush: To prevent TEA from contaminating your product fractions, flush the packed column with 3 to 5 column volumes of your amine-free eluent (e.g., pure 80:20 Hexane:Ethyl Acetate)[1].

  • Loading and Elution: Load 1-(3,4-dimethoxyphenyl)but-3-en-1-ol carefully. Run the column as a fast "flash" chromatography to minimize the residence time of the molecule on the solid support.

Protocol 2: Flash Chromatography on Neutral Alumina

If you prefer to avoid amines entirely, Neutral Alumina is the preferred alternative.

Step-by-Step Methodology:

  • Phase Selection: Ensure you are using Brockmann Grade I or II Neutral Alumina. Do not use acidic alumina.

  • Packing: Slurry pack the column using your standard solvent system. Alumina is denser than silica, so it will settle faster and pack tighter.

  • Solvent Adjustment: Alumina has different retention characteristics than silica. You will typically need a slightly more polar solvent system to achieve the same Rf value as you would on silica. Validate this on an Alumina TLC plate first.

  • Loading: Dissolve your compound in a minimum amount of non-polar solvent and load it onto the column bed.

  • Elution: Elute under positive pressure. Because alumina lacks the acidic protons that catalyze dehydration, 1-(3,4-dimethoxyphenyl)but-3-en-1-ol will elute intact.

References
  • Purifying amines on silica. Org Prep Daily. Available at:[Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry. Available at:[Link]

  • Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B. Elektronische Hochschulschriften der LMU München. Available at:[Link]

Sources

Optimization

Optimizing enantiomeric excess for chiral 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Technical Support Center: Chiral Synthesis Division Topic: Optimizing Enantiomeric Excess for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Document ID: TSC-CSD-2026-03-24 Prepared by: Gemini, Senior Application Scientist This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Synthesis Division

Topic: Optimizing Enantiomeric Excess for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Document ID: TSC-CSD-2026-03-24 Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals focused on the asymmetric synthesis of the chiral homoallylic alcohol 1-(3,4-dimethoxyphenyl)but-3-en-1-ol. This valuable intermediate requires precise stereochemical control, and achieving high enantiomeric excess (e.e.) is often a significant challenge. This document provides in-depth troubleshooting, answers to frequently encountered issues, and detailed protocols to help you navigate and optimize your synthetic strategy.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

The synthesis of chiral 1-(3,4-dimethoxyphenyl)but-3-en-1-ol typically involves the asymmetric allylation of 3,4-dimethoxybenzaldehyde. Low enantioselectivity is a common hurdle. This section addresses the most frequent causes and provides systematic solutions.

Q1: My reaction yielded the correct product, but the enantiomeric excess is very low (<50%). What are the most critical initial checks?

A1: Low e.e. often points to fundamental experimental parameters rather than a flawed methodology. Before making significant changes to the core reaction, meticulously verify the following:

  • Purity of Starting Materials: The aldehyde (3,4-dimethoxybenzaldehyde) must be free of the corresponding carboxylic acid (veratric acid), which can neutralize organometallic reagents or catalysts. Purify the aldehyde by recrystallization or distillation if necessary. The allylating agent (e.g., allylmagnesium bromide, allyltributyltin) and the chiral reagent/catalyst must be of high purity.[1]

  • Strictly Anhydrous Conditions: Many asymmetric allylation catalysts and reagents, particularly organoboranes (e.g., in Brown allylation) and Lewis acid complexes, are extremely sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried, solvents are passed through a purification system or distilled from an appropriate drying agent, and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).

  • Temperature Control: Asymmetric reactions are highly sensitive to thermal fluctuations. The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small, and higher temperatures can provide enough energy to overcome this barrier, leading to a racemic or near-racemic mixture.[2] Maintain the recommended low temperature (e.g., -78 °C or -100 °C) with a reliable cryostat or a well-maintained dry ice/acetone bath.

Q2: I've confirmed my setup is anhydrous and temperature is stable, but the e.e. is still suboptimal. How can I determine if my chiral reagent is the problem?

A2: The quality and handling of the chiral source are paramount. To diagnose issues with the chiral reagent (e.g., (+)-Ipc₂BCl for Brown allylation) or a chiral ligand, consider these steps:

  • Verify Reagent/Catalyst Integrity: If using a commercial product, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., under inert gas, refrigerated). If the reagent was prepared in-house, verify its structure and purity by NMR. For chiral ligands, assessing enantiomeric purity via chiral HPLC can be invaluable.

  • Run a Control Reaction: Perform the reaction using a benchmark aldehyde that is well-documented to produce high e.e. with your chosen method (e.g., benzaldehyde). If this control reaction also results in low e.e., it strongly indicates a problem with the chiral reagent or your general procedure. If the control works well, the issue may lie with the specific substrate (3,4-dimethoxybenzaldehyde).

  • Age and Handling: Chiral reagents can degrade over time, especially with repeated exposure to trace amounts of air or moisture upon opening the container. Use a fresh bottle or a newly prepared batch of the reagent if degradation is suspected.

Q3: How significantly does the choice of solvent affect the enantioselectivity?

A3: The solvent's role is critical and goes beyond simply dissolving the reactants. It can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.

For instance, in the Brown allylation, the choice of solvent is crucial.[3] Diethyl ether (Et₂O) is often preferred over Tetrahydrofuran (THF). This is because the magnesium salts (MgX₂) formed during the generation of the allylborane from an allyl Grignard reagent are less soluble in Et₂O and precipitate out. In THF, these salts can remain in solution and act as competing Lewis acids, catalyzing a non-selective background reaction that erodes the e.e.[3]

A solvent screen is a powerful optimization tool.

Data Presentation: Solvent Screening

The following table illustrates hypothetical results from a solvent screening experiment for the allylation of 3,4-dimethoxybenzaldehyde.

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1THF-787565
2Et₂O-788892
3Toluene-786078
4CH₂Cl₂-785571

Q4: My yield is high, but the e.e. is poor. Could a background racemic reaction be the cause?

A4: Yes, this is a classic symptom of a competing non-asymmetric pathway. The observed enantioselectivity is a result of the rates of the catalyzed (asymmetric) reaction versus the uncatalyzed (racemic) background reaction.

Strategies to Suppress the Background Reaction:

  • Lower the Temperature: This is the most effective strategy. The activation energy for the uncatalyzed reaction is often higher than the catalyzed one, but at elevated temperatures, it can become significant. Lowering the temperature (e.g., from -78 °C to -100 °C) disproportionately slows the background reaction.[1][2]

  • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve e.e. if catalyst aggregates form at high concentrations, which may have lower selectivity. Conversely, if the background reaction is significant, increasing the catalyst loading might accelerate the desired asymmetric pathway enough to outcompete it. This parameter must be optimized empirically.

  • Check for Lewis Acidic Impurities: As mentioned in A3, impurities like magnesium salts can catalyze a racemic reaction. Ensure they are removed if the protocol requires it (e.g., by filtration).[3]

Data Presentation: Effect of Temperature
EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1Et₂O-209575
2Et₂O-788892
3Et₂O-1008597

Section 2: Visualization of Key Workflows

To effectively troubleshoot, it is crucial to follow a logical sequence of investigation and a standardized experimental procedure.

G start_node start_node check_node check_node action_node action_node decision_node decision_node result_node result_node low_ee Low Enantiomeric Excess (e.e.) check_basics Check Fundamentals: - Anhydrous Conditions? - Temperature Stable? - Reagent Purity? low_ee->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Dry Solvents/Glassware Calibrate Thermometer Purify Aldehyde basics_ok->fix_basics No check_reagent Check Chiral Reagent: - Run Control Reaction - Verify Purity/Age basics_ok->check_reagent Yes fix_basics->check_basics reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Action: Use Fresh/New Batch of Chiral Reagent reagent_ok->replace_reagent No optimize_params Optimize Parameters: - Screen Solvents (e.g., Et2O) - Lower Temperature (-100 °C) - Vary Catalyst Loading reagent_ok->optimize_params Yes replace_reagent->check_reagent high_ee High e.e. Achieved optimize_params->high_ee

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_node prep_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node reagent_prep Prepare Chiral Reagent (e.g., (Ipc)2B-Allyl) in Et2O at -78°C salt_removal Stir and Age Reagent (Allow Mg Salts to Precipitate) reagent_prep->salt_removal aldehyde_add Add 3,4-Dimethoxybenzaldehyde Solution Slowly at -78°C salt_removal->aldehyde_add stir Stir at Low Temperature (e.g., 3-4 hours at -78°C) aldehyde_add->stir quench Quench Reaction (e.g., with NaOH, H2O2) stir->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography (Silica Gel) extract->purify analyze Determine e.e. by Chiral HPLC purify->analyze

Caption: General experimental workflow for Brown allylation.

Section 3: Key Experimental Protocols

Protocol 1: Asymmetric Allylation via Brown's Reagent

This protocol describes the synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol using (+)-B-allyldiisopinocampheylborane, a method known to provide high enantioselectivity.[2][4]

Materials:

  • (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™)

  • Allylmagnesium bromide (1.0 M in Et₂O)

  • 3,4-dimethoxybenzaldehyde

  • Anhydrous diethyl ether (Et₂O)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (+)-DIP-Chloride™ (1.2 equivalents).

    • Add anhydrous Et₂O to achieve a concentration of approximately 0.5 M.

    • Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

    • Slowly add allylmagnesium bromide (1.15 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A white precipitate of magnesium salts should form.

  • Aldehyde Addition:

    • Cool the flask containing the B-allyldiisopinocampheylborane reagent back down to -78 °C (or -100 °C for optimal e.e.).

    • In a separate flame-dried flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous Et₂O.

    • Add the aldehyde solution dropwise to the cooled reagent slurry over 20-30 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: This is an exothermic process. Maintain cooling and add slowly to control the temperature.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the phases are clear.

    • Separate the layers and extract the aqueous phase with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to afford the pure alcohol.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Method Development: A standard starting mobile phase is a mixture of hexane and isopropanol (e.g., 95:5).[1]

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).

    • The two enantiomers should resolve into two separate peaks. If resolution is poor, adjust the ratio of hexane to isopropanol.

  • Quantification: Integrate the area of each peak. The enantiomeric excess is calculated using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

  • Miyabe, H., et al. (2018). Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis. Nature Catalysis. Available at: [Link]

  • Yanagisawa, A., et al. (1998). Catalytic Asymmetric Allylation of Aldehydes Using a Chiral Silver(I) Complex. Journal of the American Chemical Society. Available at: [Link]

  • Takeda, K., & Kogen, H. (2018). Four strategies for catalytic asymmetric allylation of aldehydes. ResearchGate. Available at: [Link]

  • Loh, T. P., & Zhou, J. R. (2000). Catalytic asymmetric allylation of aldehydes via a chiral indium(iii) complex. Chemical Communications. Available at: [Link]

  • Wang, W., et al. (2022). Chiral Aldehyde Catalysis Enables Direct Asymmetric Substitution Reaction of N-Unprotected Amino Acids with Halohydrocarbons. ChemRxiv. Available at: [Link]

  • Beilstein Journals. (2025). Recent advances in allylation of chiral secondary alkylcopper species. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2022). Brown Allylation Tips. Reddit. Available at: [Link]

  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Allylation of Nitroalkanes with Monosubstituted Allylic Substrates. Organic Chemistry Portal. Available at: [Link]

  • Butkiewicz, M., et al. (2021). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry. Available at: [Link]

  • Butkiewicz, M., et al. (2021). Brown Allylation: Application to the Synthesis of Natural Products. AIR Unimi. Available at: [Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts in 1-(3,4-dimethoxyphenyl)but-3-en-1-ol preparation

Target Molecule: 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Reaction Class: Allylation of 3,4-dimethoxybenzaldehyde (Grignard / Barbier-type) Welcome to the Application Scientist Support Center. The synthesis of 1-(3,4-dimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(3,4-dimethoxyphenyl)but-3-en-1-ol Reaction Class: Allylation of 3,4-dimethoxybenzaldehyde (Grignard / Barbier-type)

Welcome to the Application Scientist Support Center. The synthesis of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol via the allylation of 3,4-dimethoxybenzaldehyde is a fundamental carbon-carbon bond-forming reaction. However, researchers frequently encounter yield-limiting homocoupling byproducts. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflow.

Mechanistic Diagnostics: Understanding Byproduct Pathways

Before adjusting your protocol, it is critical to understand the competing kinetic pathways in your reaction vessel. The electron-rich nature of 3,4-dimethoxybenzaldehyde makes it particularly susceptible to Single Electron Transfer (SET), while the high reactivity of allyl radicals/anions invites Wurtz-type coupling.

G Aldehyde 3,4-Dimethoxybenzaldehyde Metal Metal Surface (Zn or Mg) Aldehyde->Metal 1e- Reduction Allyl Allyl Bromide Allyl->Metal Insertion Ketyl Ketyl Radical (SET Pathway) Metal->Ketyl AllylMetal Allylmetal / Radical (Oxidative Addition) Metal->AllylMetal Target 1-(3,4-dimethoxyphenyl)but-3-en-1-ol (Target Product) Ketyl->Target Cross-Coupling Pinacol Pinacol Diol (Aldehyde Homocoupling) Ketyl->Pinacol Dimerization AllylMetal->Target Nucleophilic Addition Hexadiene 1,5-Hexadiene (Allyl Homocoupling) AllylMetal->Hexadiene Reaction with Allyl-Br

Reaction pathways showing target allylation vs. pinacol and Wurtz homocoupling byproducts.

Troubleshooting Guide & Causality Analysis (FAQs)

Q1: My TLC shows a highly polar, UV-active byproduct instead of the target alcohol. What is this, and why is it forming? A: You are likely observing the pinacol coupling byproduct : 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diol.

  • The Causality: The two electron-donating methoxy groups on your starting aldehyde stabilize radical intermediates. If the metal surface (especially Magnesium in aqueous or unoptimized conditions) transfers a single electron to the aldehyde before the allylmetal species can attack, a stable ketyl radical is formed. These radicals rapidly dimerize [1].

  • The Solution: Switch from a classical Grignard approach to a Zinc-mediated Barbier reaction. Zinc has a lower reduction potential than Magnesium, significantly reducing the rate of SET to the aldehyde. If you are using a photocatalytic Barbier method, the addition of Lewis acids like LiBF4​ (1.5 equivalents) can coordinate the ketyl radical and suppress diol dimerization entirely [2].

Q2: My aldehyde remains unreacted, but my allyl bromide is completely consumed. I also notice pressure building up in the reaction vessel. What is happening? A: You are experiencing Wurtz-type homocoupling , resulting in the formation of 1,5-hexadiene (a volatile byproduct with a boiling point of ~60 °C, which explains the pressure buildup).

  • The Causality: Allylic Grignard and Barbier reagents are highly prone to diffusion-controlled side reactions [4]. If the local concentration of unreacted allyl bromide is too high, the newly formed allylmagnesium or allylzinc species will act as a nucleophile against the allyl bromide rather than the aldehyde.

  • The Solution: Implement strict dropwise addition of the allyl bromide using a syringe pump. Ensure your metal surface is properly activated (e.g., via ball-milling [3] or chemical etching with 1,2-dibromoethane) so that the oxidative addition of the halide to the metal outpaces the Wurtz coupling. Always use a slight excess of allyl bromide (1.2 to 1.5 eq) to compensate for trace hexadiene formation.

Q3: Should I pre-form the allylmagnesium bromide (Grignard) or run a one-pot Barbier reaction? A: For 3,4-dimethoxybenzaldehyde, a one-pot Barbier reaction is strongly recommended. Pre-forming allylmagnesium bromide is notoriously difficult due to extreme 1,5-hexadiene homocoupling; it requires massive dilution and sub-zero temperatures. A Barbier reaction (where the aldehyde, allyl halide, and metal are mixed simultaneously) ensures that the allylmetal species is trapped by the aldehyde the moment it is generated, keeping the steady-state concentration of the organometallic species near zero and minimizing both homocoupling pathways.

Quantitative Condition Matrix

The following table summarizes the expected byproduct distribution based on the chosen methodology, highlighting why modern Barbier conditions are preferred for this specific substrate.

Reaction MethodologyMetal / ReductantTarget Yield (%)Pinacol Diol (%)1,5-Hexadiene (%)
Aqueous Grignard (Unoptimized) Mg turnings~50%~34%Trace
Classical Grignard (Fast Addition) Mg turnings~45%<5%~40%
Classical Grignard (Slow Addition) Mg turnings~85%<5%~5%
Photocatalytic Barbier (+ LiBF4​ ) Photoredox / DIPEA~64%SuppressedMinor
Mechanochemical Barbier (Optimized) Zn dust (Ball-milled)>95% Not detected Trace

Data synthesized from established literature on allylation chemoselectivity [1][2][3].

Validated Experimental Protocol: Zinc-Mediated Barbier Allylation

This protocol utilizes Zinc dust in a Barbier-type setup to maximize the yield of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol while systematically suppressing both pinacol and Wurtz homocoupling.

Reagents Required:
  • 3,4-Dimethoxybenzaldehyde (1.0 eq, 10 mmol, 1.66 g)

  • Allyl bromide (1.5 eq, 15 mmol, 1.30 mL)

  • Zinc dust (2.0 eq, 20 mmol, 1.31 g)

  • Saturated aqueous NH4​Cl solution (20 mL)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

Step-by-Step Methodology:
  • Metal Activation (Critical Step): Add Zinc dust (1.31 g) to a flame-dried, argon-purged round-bottom flask. Add 20 mL of anhydrous THF. To ensure the removal of the passivating ZnO layer, add 2 drops of 1,2-dibromoethane and heat gently with a heat gun until slight bubbling is observed.

    • Self-Validation Checkpoint: The suspension should change from a dull grey to a slightly more reflective, dispersed state. If no bubbling occurs, your Zinc may be too heavily oxidized; consider washing it with dilute HCl and drying prior to use.

  • Substrate Introduction: Cool the flask to 0 °C using an ice bath. Add 3,4-dimethoxybenzaldehyde (1.66 g) to the stirring Zinc suspension.

  • Controlled Allylation: Dilute allyl bromide (1.30 mL) in 5 mL of THF. Using a syringe pump, add this solution dropwise over 30 minutes to the vigorously stirring mixture at 0 °C.

    • Self-Validation Checkpoint: You should observe a mild exotherm (monitor via internal probe). If vigorous bubbling occurs, your addition rate is too fast, and you are generating 1,5-hexadiene.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 3:1 Hexanes:EtOAc). The UV-active aldehyde spot ( Rf​≈0.5 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.3 ). The absence of a baseline spot confirms the suppression of the pinacol diol.

  • Quench and Isolation: Cool the mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH4​Cl . Stir for 15 minutes until the remaining Zinc aggregates and the layers become distinct. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1-(3,4-dimethoxyphenyl)but-3-en-1-ol.

References
  • Magnesium-Mediated Carbon−Carbon Bond Formation in Aqueous Media: Barbier−Grignard Allylation and Pinacol Coupling of Aldehydes The Journal of Organic Chemistry[Link]

  • Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones Chemical Science (NIH/PMC)[Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions The Journal of Organic Chemistry[Link]

  • Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds The Journal of Organic Chemistry[Link]

Reference Data & Comparative Studies

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol purity

Introduction & Chemical Context 1-(3,4-dimethoxyphenyl)but-3-en-1-ol is a critical homoallylic alcohol intermediate utilized in the synthesis of veratryl-derived pharmaceuticals and complex phenylpropanoid natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(3,4-dimethoxyphenyl)but-3-en-1-ol is a critical homoallylic alcohol intermediate utilized in the synthesis of veratryl-derived pharmaceuticals and complex phenylpropanoid natural products. Validating the purity of this intermediate is paramount. Trace positional isomers (such as but-2-en-1-ol derivatives) or unreacted precursors can propagate through synthetic pathways, ultimately compromising the efficacy, safety, and yield of the final Active Pharmaceutical Ingredient (API).

Methodological Crossroads: GC-MS vs. Alternatives

To establish a robust purity assay, analytical scientists must select a platform that balances chromatographic resolution, sensitivity, and structural confirmation. Table 1 objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific analyte.

Table 1: Analytical Platform Comparison for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol

Analytical PlatformResolution of Volatile IsomersStructural ConfirmationSensitivity (LOD)Best Use Case
GC-MS Excellent (High theoretical plates)Definitive (EI fragmentation)< 10 ng/mLTrace impurity profiling & structural ID
HPLC-UV ModeratePoor (Requires standards)~ 100 ng/mLRoutine bulk assay of non-volatiles
LC-MS GoodModerate (Soft ionization)< 5 ng/mLNon-volatile/thermally labile impurities
NMR Poor (Mixture suppression)Absolute (Atomic connectivity)> 1 µg/mLAbsolute structural elucidation of pure API

The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand the causality behind our instrumental choices. A protocol is not merely a sequence of steps; it is a self-validating system designed to interrogate the chemical reality of the sample.

  • Why GC-MS over HPLC-UV? [1]. The massive theoretical plate count of a capillary GC column (e.g., 5% phenyl-methylpolysiloxane) is vastly superior to standard C18 HPLC columns for resolving closely related structural isomers, such as separating the terminal alkene (but-3-en-1-ol) from internal alkenes (but-2-en-1-ol).

  • Why Derivatization? 1-(3,4-dimethoxyphenyl)but-3-en-1-ol contains a secondary hydroxyl group at the C1 position. In a hot GC injection port (typically 250°C), this free alcohol is susceptible to hydrogen bonding with the column stationary phase (causing severe peak tailing) and thermal dehydration to form a conjugated diene. To prevent this, we employ[2]. This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly [3].

  • Why EI-MS? Electron Ionization (EI) at 70 eV provides highly reproducible, hard-ionization fragmentation patterns. For the TMS-derivatized target (MW = 280.4 g/mol ), alpha-cleavage of the C1-C2 bond expels an allyl radical (41 Da). This generates a highly stable, diagnostic oxonium ion at m/z 239. Monitoring this specific fragment in Selected Ion Monitoring (SIM) mode allows for unparalleled specificity, easily distinguishing the target from co-eluting matrix noise.

Step-by-Step GC-MS Validation Protocol

This protocol is designed as a self-validating system compliant with[4].

Step 1: Sample Preparation & Derivatization
  • Accurately weigh 10.0 mg of 1-(3,4-dimethoxyphenyl)but-3-en-1-ol standard into a 10 mL volumetric flask and dissolve in anhydrous pyridine to create a 1 mg/mL stock solution.

  • Transfer 100 µL of the stock solution to a specialized GC autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS derivatization reagent.

  • Cap the vial securely with a PTFE-lined septum and incubate at 60°C for 30 minutes to ensure complete silylation.

  • Dilute the mixture with 800 µL of anhydrous hexane prior to injection to protect the GC column from excess derivatization reagent.

Step 2: GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m length × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL volume, Split ratio 10:1, Injector temperature set to 250°C.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Conditions: Transfer line 280°C, Ion source 230°C, EI energy 70 eV. Scan range m/z 50-350; SIM mode at m/z 239 for precise quantitation.

Step 3: Validation Execution (ICH Q2(R2))
  • Specificity: Inject a blank (derivatized pyridine/hexane) and a spiked sample containing known synthetic impurities. Ensure the chromatographic resolution (Rs) between the target peak and the nearest eluting impurity is > 1.5.

  • Linearity: Prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Plot the peak area of the m/z 239 ion versus concentration.

  • Precision & Accuracy: Analyze six independent replicates at 100% of the target concentration (e.g., 50 µg/mL). Calculate the Relative Standard Deviation (RSD) and recovery percentage.

Workflow Visualization

Workflow cluster_ICH ICH Q2(R2) Validation Parameters Start 1-(3,4-dimethoxyphenyl)but-3-en-1-ol (Raw Intermediate) Deriv Silylation (BSTFA + 1% TMCS) Converts -OH to -OTMS Start->Deriv Sample Prep GC Gas Chromatography Separation (Resolves Structural Isomers) Deriv->GC Injection MS EI-MS Detection (70 eV) m/z 239 Diagnostic Ion GC->MS Elution Spec Specificity (Resolution > 1.5) MS->Spec Lin Linearity & Range (R² > 0.999) MS->Lin Sens LOD & LOQ (S/N > 3 & > 10) MS->Sens Prec Precision & Accuracy (RSD < 2%, Rec 98-102%) MS->Prec

Figure 1: GC-MS analytical workflow and ICH Q2(R2) validation parameters for the target compound.

Data Presentation: Validation Metrics

Table 2 summarizes the expected quantitative data for a successfully validated GC-MS method for this compound, demonstrating its reliability for pharmaceutical purity profiling.

Table 2: ICH Q2(R2) Validation Metrics for 1-(3,4-dimethoxyphenyl)but-3-en-1-ol (TMS derivative)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interfering peaks at target RTComplies (Rs > 2.0 vs. isomers)
Linearity (R²) ≥ 0.9990.9997 (Range: 1-100 µg/mL)
Limit of Detection (LOD) S/N ≥ 35 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 1015 ng/mL
Method Precision (RSD) ≤ 2.0% (n=6)0.85%
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%

References

  • European Medicines Agency. "ICH Q2(R2) Validation of Analytical Procedures." EMA Scientific Guidelines. URL:[Link]

  • Bailey, Z. "Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products." Journal of Analytical & Bioanalytical Techniques, OMICS International. URL:[Link]

  • Organomation. "GC-MS Sample Preparation." Analytical Methods Blog. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

As drug development professionals and synthetic chemists, managing the lifecycle of complex intermediates requires more than simply following generic Environmental Health and Safety (EHS) guidelines. It requires a mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, managing the lifecycle of complex intermediates requires more than simply following generic Environmental Health and Safety (EHS) guidelines. It requires a mechanistic understanding of the molecule's reactivity profile. This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol , ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To safely dispose of 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol, we must first analyze its structural liabilities. This compound is a homoallylic alcohol flanked by a highly electron-rich 3,4-dimethoxyphenyl moiety [4].

  • Acid Sensitivity & Polymerization Risk: The two methoxy groups strongly donate electron density into the aromatic ring via resonance. If this compound is inadvertently mixed with strong acidic waste (e.g., sulfuric acid, unquenched Lewis acids), the secondary alcohol can rapidly protonate and dehydrate. This forms a resonance-stabilized carbocation and subsequently a conjugated diene. In concentrated waste carboys, these dienes are highly prone to exothermic auto-oxidation or cationic polymerization, potentially leading to pressurized containers or intractable tars.

  • Oxidation Potential: The terminal alkene is susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, permanganate) in a generic waste stream can trigger runaway thermal events.

  • Regulatory Classification: Because the molecule consists entirely of carbon, hydrogen, and oxygen, it is strictly classified as Non-Halogenated Organic Waste [1, 3]. Mixing it with halogenated solvents (like dichloromethane) violates segregation protocols, increases the risk of toxic dioxin formation during incineration, and exponentially increases disposal costs [3].

Quantitative Disposal Parameters

Before initiating the disposal workflow, review the critical physical and logistical parameters summarized in the table below.

ParameterSpecification / Operational Guideline
Chemical Classification Non-Halogenated Organic Compound [2]
Primary Hazards Skin/Eye Irritant, Combustible Liquid [4]
Incompatible Waste Streams Strong Acids, Halogenated Solvents, Strong Oxidizers
Recommended Carrier Solvents Ethyl Acetate, Hexanes, MTBE, Acetone
Water Content Limit Must remain <25% in the final bulk waste container [1]
Typical EPA Waste Code D001 (Ignitable - when mixed with flammable lab solvents)
Final Disposal Method High-Temperature Commercial Incineration[1]

Step-by-Step Disposal Methodology

To ensure absolute safety, every disposal action must be treated as a self-validating system. Do not blindly pour crude reaction mixtures into bulk waste containers. Follow this validated protocol:

Phase 1: Reaction Quenching & Pre-Treatment
  • Quench Active Reagents: If the 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is part of a crude reaction mixture (e.g., following an allylboration), ensure all reactive intermediates are fully quenched. Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until gas evolution ceases.

  • Phase Separation: Extract the organic components using a compatible non-halogenated solvent (e.g., Ethyl Acetate).

  • Self-Validation (The pH Check): Before transferring the organic layer to the waste carboy, test the residual aqueous layer with pH paper. Do not proceed unless the pH is strictly between 7.0 and 8.0. This guarantees no latent acids will trigger the dehydration/polymerization cascade in the bulk waste container.

Phase 2: Segregation & Transfer
  • Verify the Waste Stream: Confirm the destination container is explicitly labeled for Non-Halogenated Solvents [1]. Ensure no halogenated solvents (e.g., Chloroform, DCM) have been added to this carboy [3].

  • Transfer: Conduct the transfer inside an operating chemical fume hood to mitigate inhalation risks from carrier solvents [1]. Use a secondary funnel to prevent spills.

  • Headspace Maintenance: Never fill the waste container to the brim. Leave at least a 1-inch to 2-inch headspace to accommodate potential vapor expansion [1].

Phase 3: Storage & EHS Handoff
  • Container Specifications: Store the waste in a vapor-tight, spill-proof High-Density Polyethylene (HDPE) or amber glass container [1].

  • Labeling: Affix a standardized Hazardous Waste Tag immediately. List "1-(3,4-Dimethoxyphenyl)but-3-en-1-ol" and all carrier solvents with their estimated percentages [1]. Do not use abbreviations.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA with secondary containment. Ensure total accumulated waste does not exceed 30–55 gallons per laboratory [1]. Request EHS pickup for final incineration.

Spill Response & Decontamination

In the event of an accidental spill outside the fume hood:

  • Containment: Immediately contain the leak. Do not use combustible materials like sawdust, as the compound is combustible.

  • Absorption: Soak up the spill using inert, non-sparking absorbent pads or vermiculite [1].

  • Cleanup: Place all contaminated spill pads and absorbent materials into a heavy-duty, sealable polyethylene bag.

  • Disposal: Tag the bag as hazardous solid waste (Non-Halogenated Organic Solid) and request an immediate, dedicated disposal pickup through your facility's EHS department [1].

Disposal Decision Workflow

DisposalWorkflow Start 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol Waste Stream CheckAcid Are Strong Acids or Oxidizers Present? Start->CheckAcid Quench Quench & Neutralize (Validate pH 7-8) CheckAcid->Quench Yes CheckHalogen Are Halogenated Solvents Present? CheckAcid->CheckHalogen No Quench->CheckHalogen Halogenated Halogenated Waste (Incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste (Primary Route) CheckHalogen->NonHalogenated No Package Package in HDPE/Glass Secondary Containment Halogenated->Package NonHalogenated->Package

Fig 1: Decision matrix for the safe segregation and disposal of homoallylic alcohol waste.

References

  • Non-Halogenated Solvents in Laboratories - Campus Operations , Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Method 8015C: Nonhalogenated Organics by Gas Chromatography , United States Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Segregation Guide , Bucknell University Environmental Health & Safety. Available at:[Link]

  • 1-Propanone, 1-(3,4-dimethoxyphenyl)- | PubChem , National Institutes of Health (NIH) - Used as a structural proxy for aromatic hazard profiling. Available at: [Link]

Retrosynthesis Analysis

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